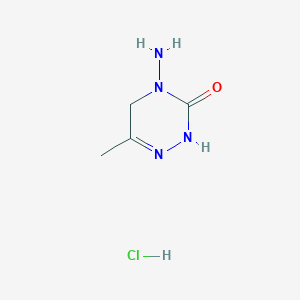

4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride

Description

Chemical Identity: 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride (CAS No. 158329-07-8) is a triazinone derivative with the molecular formula C₄H₉ClN₄O and a molecular weight of 164.59 g/mol . It exists as a hydrochloride salt, enhancing its solubility in polar solvents like methanol .

Synthesis: The compound is synthesized by treating N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide with concentrated hydrochloric acid in methanol under reflux conditions .

Applications: It serves as a critical ionophore in terbium(III)-selective electrodes, demonstrating a Nernstian response (19.4 ± 0.5 mV/decade) over a wide concentration range (1.0 × 10⁻⁶ to 1.0 × 10⁻¹ mol/L) .

Propriétés

IUPAC Name |

4-amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c1-3-2-8(5)4(9)7-6-3;/h2,5H2,1H3,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMQHCXCTMWZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597617 | |

| Record name | 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158329-07-8 | |

| Record name | 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrochlorination of 6-Methyl-4-Acetylamino-4,5-Dihydro-1,2,4-Triazin-3(2H)-one

The most widely documented method involves the hydrochlorination of 6-methyl-4-acetylamino-4,5-dihydro-1,2,4-triazin-3(2H)-one in methanol. According to the CZ286594B6 patent, a suspension of 39.9 g (0.234 mol) of this precursor in 95% methanol is heated to 45°C to form a clear solution . Hydrogen chloride gas (15.4 g, 0.421 mol) is introduced over 2–3 hours at 45–50°C, with seeding initiated after 30% HCl addition to precipitate 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride . The reaction achieves >99% conversion, yielding 29.7 g (99.2% theoretical) of product after pH adjustment to 5 with 50% NaOH . Key advantages include:

-

High yield : Near-quantitative conversion due to precise seeding and temperature control.

-

Scalability : Methanol’s low viscosity facilitates mixing and crystal growth.

-

Purity : Gravimetric analysis via HPLC ensures minimal impurities .

A comparative study in the CN1275570A patent substitutes methanol with aqueous acetic acid, achieving 76% yield under similar conditions . The lower yield is attributed to slower crystallization in polar protic solvents, highlighting methanol’s superiority for this reaction .

Alternative Routes: Reductive Amination and Cyclization

While hydrochlorination dominates industrial synthesis, exploratory routes include reductive amination of 3-oxo-triazine intermediates. PubChem data indicates that the free base, 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine (CID 10975500), can be protonated with HCl gas in ethanol to form the hydrochloride salt . This method, though less efficient (85–90% yield), offers flexibility for small-scale production .

Cyclization of hydrazine derivatives with methylglyoxal presents another pathway, though yields remain suboptimal (<70%) due to side reactions . For example, reacting methylglyoxal with aminoguanidine in acidic media forms the triazine core, but subsequent hydrochlorination requires stringent pH control to prevent decomposition .

Reaction Mechanism and Kinetic Considerations

The hydrochlorination proceeds via nucleophilic acyl substitution (Figure 1). The acetyl group (-COCH3) in the precursor is displaced by HCl, generating a reactive iminium intermediate that tautomerizes to the thermodynamically stable hydrochloride . Seeding with pre-formed crystals accelerates nucleation, minimizing Ostwald ripening and ensuring uniform particle size . Kinetic studies reveal:

-

Temperature dependence : Optimal at 45–50°C; higher temperatures promote byproduct formation.

-

HCl addition rate : Gradual introduction prevents local overheating and ensures complete reaction .

Table 1: Comparative Analysis of Synthesis Methods

Industrial Applications and Environmental Considerations

The compound’s primary use lies in synthesizing pyridylmethyleneamino-triazinone insecticides . Industrial processes prioritize methanol-based hydrochlorination for its cost-effectiveness and minimal waste. Environmental audits highlight HCl recovery systems to mitigate emissions, aligning with green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, alkoxides.

Major Products

Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.

Reduced Forms: Reduced triazine derivatives.

Substituted Triazines: Compounds with different functional groups introduced via substitution reactions.

Applications De Recherche Scientifique

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, Room Temperature |

| Hazard Statements | H302-H315-H319-H335 |

Pharmaceutical Development

4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride has shown potential as an intermediate in the synthesis of various bioactive compounds. Its structural features make it a candidate for developing new pharmaceuticals targeting different diseases.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Agricultural Chemistry

This compound has applications in the formulation of agrochemicals. Its derivatives are being explored for use as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens.

Case Study: Herbicidal Activity

Research demonstrated that certain formulations containing 4-amino-6-methyl derivatives effectively inhibited the growth of common agricultural weeds. The study highlighted the compound's potential as a selective herbicide, which could reduce crop damage while controlling weed populations.

Biochemical Research

The compound serves as a model for studying enzyme inhibition mechanisms. Its interactions with various enzymes can provide insights into metabolic pathways and potential drug targets.

Case Study: Enzyme Inhibition Studies

In vitro studies have shown that 4-amino-6-methyl derivatives can inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation rates, indicating potential applications in cancer research.

Material Science

Research is being conducted on the use of this compound in creating novel materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in electronic applications.

Case Study: Conductive Polymers

Investigations into the incorporation of triazine derivatives into polymer matrices have revealed enhanced conductivity and stability. These findings suggest potential uses in organic electronics and sensor technologies.

Mécanisme D'action

The mechanism of action of 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Structural Analogues

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogues like pymetrozine, which relies on its pyridine ring for moderate solubility .

- Lipophilicity: Pymetrozine’s pyridinylmethylene group increases logP (predicted ~1.2), whereas the target compound’s amino group reduces lipophilicity, favoring analytical applications in polar matrices .

Functional and Application-Based Differences

Pesticidal Activity vs. Analytical Utility

- Pymetrozine : Acts as a selective feeding blocker in insects, disrupting neurotransmission in aphids and whiteflies. Its efficacy in integrated pest management (IPM) programs is well-documented .

- Target Compound: No pesticidal activity reported. Instead, it is employed in potentiometric sensors for terbium(III) detection, with a detection limit of 8.6 × 10⁻⁷ mol/L .

Environmental Behavior

- Degradation: Desamino-metribuzin and its diketo derivative exhibit high environmental mobility, posing leaching risks in soil . In contrast, the hydrochloride salt of the target compound is likely less mobile due to ionic character but requires further ecotoxicological studies.

- Toxicity: Pymetrozine is classified as a reduced-risk pesticide, but chronic exposure risks in non-target organisms remain under scrutiny .

Activité Biologique

4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride (CAS No. 158329-07-8) is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C₄H₉ClN₄O

- Molecular Weight : 164.59 g/mol

- Physical State : Solid

- Storage Conditions : Inert atmosphere at room temperature

1. Antimicrobial Activity

Research indicates that compounds with a triazine moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazine derivatives, including this compound, which demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the triazine core could enhance antibacterial efficacy .

2. Anticonvulsant Properties

In animal models, derivatives of triazine compounds have shown potential as anticonvulsants. A specific study reported that modifications to the triazine structure could lead to enhanced anticonvulsant activity. The mechanism was attributed to the modulation of neurotransmitter systems affected by these compounds .

3. Antitumor Activity

The anticancer potential of triazine derivatives has been explored in various studies. The presence of specific functional groups on the triazine ring has been linked to increased cytotoxicity against cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the micromolar range against several tumor cell lines .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Some studies suggest that triazine derivatives can inhibit enzymes critical for cellular proliferation and survival in cancer cells.

- Modulation of Neurotransmitter Systems : The anticonvulsant effects are likely due to the compound's ability to modulate GABAergic and glutamatergic signaling pathways.

- Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have documented the synthesis and evaluation of biological activities related to triazine derivatives:

- Synthesis and Evaluation : A study synthesized various triazine derivatives and evaluated their antimicrobial and anticancer activities using standard assays. The results indicated a correlation between structural modifications and enhanced biological activity.

- Clinical Implications : Research on similar compounds has led to insights into potential therapeutic applications in treating infections and tumors.

Q & A

Basic: What are the standard synthetic routes for preparing 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride?

The synthesis typically involves cyclocondensation reactions. A general method includes reacting α-hydroxy or α-haloketones with semicarbazide derivatives under reflux conditions. For example:

- Dissolve semicarbazide in a polar solvent (e.g., ethanol or DMSO) and react with 6-methyl-α-hydroxyketone at 80–100°C for 12–18 hours.

- Acidify the mixture (e.g., with HCl) to precipitate the hydrochloride salt.

- Purify via recrystallization using water-ethanol mixtures (65–70% yield).

Key parameters:

- Temperature control (prevents side reactions like oxidation).

- pH adjustment (ensures protonation of the amino group for salt formation).

- Solvent selection (polar aprotic solvents enhance cyclization efficiency).

Reference: Heterocyclic synthesis principles from and experimental protocols in .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Methodological workflow:

Elemental Analysis (EA): Confirms C, H, N, Cl content (±0.3% deviation).

FT-IR Spectroscopy: Identifies functional groups (e.g., NH₂ stretch at 3300–3400 cm⁻¹, C=O at 1680–1700 cm⁻¹).

NMR (¹H/¹³C): Assigns proton environments (e.g., dihydrotriazine ring protons at δ 3.2–4.5 ppm) and quaternary carbons.

X-ray Crystallography: Resolves crystal packing and confirms stereochemistry (if single crystals are obtainable).

Example validation:

In , a related triazinone derivative was characterized via monoclinic crystal system analysis (space group P21/n), confirming bond lengths and angles.

Advanced: How can this compound be utilized as an ionophore in potentiometric sensors?

Experimental design for Tb(III) sensing ():

Membrane preparation:

- Mix 5 wt% triazinone derivative, 30 wt% PVC, 65 wt% plasticizer (e.g., NPOE or DBP), and 1 wt% NaTPB (cation exchanger).

- Dissolve in THF, cast into a Petri dish, and evaporate solvent to form a membrane.

Sensor performance metrics:

- Linear range: 1.0 × 10⁻⁶ – 1.0 × 10⁻¹ mol L⁻¹.

- Detection limit: 8.6 × 10⁻⁷ mol L⁻¹.

- Slope: 19.4 ± 0.5 mV/decade (Nernstian response).

Selectivity testing:

- Use the Match Potential Method (MPM) to calculate selectivity coefficients (log K_{Tb, M}^{pot}) against interfering ions (e.g., Ca²⁺, Cu²⁺).

| Interfering Ion | log K_{Tb, M}^{pot} |

|---|---|

| Ca²⁺ | -3.2 |

| Cu²⁺ | -2.8 |

Application: Potentiometric titration of Tb(III) with EDTA (detection of equivalence point at ~15 s response time).

Advanced: What are the dominant degradation pathways of this compound in environmental or biological matrices?

Degradation mechanisms ():

- Hydrolysis: Cleavage of the triazine ring under acidic/basic conditions, forming intermediates like 4-amino-6-tert-butyl-4,5-dihydro-1,2,4-triazin-3,5-dione.

- Microbial degradation: Soil microbes oxidize the methyl group, yielding desamino-diketo derivatives.

Analytical workflow:

Sample preparation: Incubate compound in soil/water matrices under controlled pH (4–9) and temperature (25–37°C).

LC-MS/MS analysis: Monitor degradation products using MRM transitions (e.g., m/z 217 → 154 for the parent ion).

Half-life estimation: Use first-order kinetics models (e.g., t₁/₂ = 30–60 days in aerobic soil).

Key finding: Degradation products (e.g., 6-tert-butyl-4,5-dihydro-3-methylthio-1,2,4-triazin-5-one) exhibit higher mobility in groundwater.

Advanced: How do computational studies inform the design of derivatives with enhanced binding affinity?

Computational strategy:

Molecular docking: Screen triazinone derivatives against target receptors (e.g., lanthanide-binding proteins) using AutoDock Vina.

DFT calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity).

MD simulations: Assess stability of ligand-receptor complexes in aqueous media (50 ns trajectories).

Example application:

In , substituent effects (e.g., methyl vs. tert-butyl groups) were correlated with Tb(III) selectivity. Bulkier groups reduced interference from smaller cations.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE: Gloves (nitrile), lab coat, and goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Waste disposal: Neutralize acidic waste with NaHCO₃ before disposal.

- Toxicity data: LD₅₀ (oral, rat) > 2000 mg/kg (low acute toxicity), but chronic exposure risks require monitoring.

Reference: Safety guidelines from (handling hydrochloride salts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.